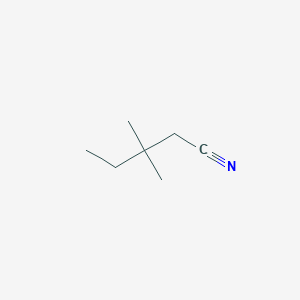

3,3-Dimethylpentanenitrile

Beschreibung

3,3-Dimethylpentanenitrile (systematic IUPAC name: pentanenitrile, 3,3-dimethyl-) is a branched aliphatic nitrile with the molecular formula C₇H₁₃N. Nitriles like this compound are critical intermediates in organic synthesis, particularly in the production of amines, carboxylic acids, and polymers .

Eigenschaften

Molekularformel |

C7H13N |

|---|---|

Molekulargewicht |

111.18 g/mol |

IUPAC-Name |

3,3-dimethylpentanenitrile |

InChI |

InChI=1S/C7H13N/c1-4-7(2,3)5-6-8/h4-5H2,1-3H3 |

InChI-Schlüssel |

ZRBLVTMNOAUKIX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C)CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,3-Dimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylpentan-2-one with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride or thionyl chloride.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydration of 3,3-dimethylpentan-2-amine. This process often employs catalysts such as alumina or silica-alumina at elevated temperatures to facilitate the removal of water and formation of the nitrile group.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethylpentanenitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The nitrile can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide.

Reduction: Commonly employs lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as sodium methoxide or potassium cyanide are often used.

Major Products Formed

Hydrolysis: Yields 3,3-dimethylpentanoic acid.

Reduction: Produces 3,3-dimethylpentan-2-amine.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethylpentanenitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,3-Dimethylpentanenitrile involves its reactivity as a nitrile. The cyano group is highly polar, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, such as hydrolysis and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethylpentanenitrile (CAS 20654-47-1)

2,4-Dimethylpentanenitrile

- Molecular Formula : C₇H₁₃N

- Key Properties :

- Applications : Acts as a radical initiator in polymerization reactions due to its stability under thermal conditions.

- Differentiation : The 2,4-dimethyl configuration may confer higher thermal stability than this compound, making it preferable in industrial polymer processes .

Functionally Modified Analogs

3-Hydroxy-4,4-dimethylpentanenitrile (CAS 220699-99-0)

3-Hydroxy-3-methyl-4-pentenenitrile (CAS 665-81-6)

- Molecular Formula: C₆H₉NO

- Key Properties :

- Applications: Potential use in cyclization reactions or as a precursor for heterocyclic compounds.

- Differentiation : The conjugated double bond enhances electrophilicity, contrasting with the saturated backbone of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.